molecular formula C13H11N3O4S B5519636 N-{[(2-furylmethyl)amino]carbonothioyl}-4-nitrobenzamide

N-{[(2-furylmethyl)amino]carbonothioyl}-4-nitrobenzamide

Cat. No.: B5519636
M. Wt: 305.31 g/mol
InChI Key: VKDNHTHTZNCNNS-UHFFFAOYSA-N
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Description

N-{[(2-furylmethyl)amino]carbonothioyl}-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H11N3O4S and its molecular weight is 305.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.04702701 g/mol and the complexity rating of the compound is 405. The solubility of this chemical has been described as 4.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectroscopic Properties

Research conducted by Fayomi, Adeniyi, and Sha’Ato (2021) on the structural and spectroscopic properties of carbonothionylbenzamide derivatives, which include compounds similar to N-{[(2-furylmethyl)amino]carbonothioyl}-4-nitrobenzamide, highlighted their nitro group-based molecular characteristics. The study revealed no significant difference in the IR spectra among compounds despite variations in nitro-substituent positions. It also discussed the long-range effect of the amino substituent on atomic and bond properties, particularly on the C=O and C=S groups of the carbonothionylamide moiety. This effect was supported by 13C NMR shielding, IR wavenumber, and bond strength analyses. The research underscored the meta-derivatives’ higher thermodynamic stability and electron-rich centers compared to para-derivatives, providing insights into the molecule's potential reactivity and stability (Fayomi, Adeniyi, & Sha’Ato, 2021).

Synthesis and Antimicrobial Activity

Ş. Küçükgüzel et al. (1999) synthesized various derivatives related to this compound, examining their antimycobacterial activity. Their work involved the synthesis of compounds through reactions of acetylacetone with diazonium salts, resulting in compounds evaluated against Mycobacterium species. The study identified specific compounds demonstrating significant activity against Mycobacterium fortuitum and Mycobacterium tuberculosis H37Rv, highlighting the potential of such compounds in antimicrobial and antituberculosis drug development (Ş. Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).

Application in Chemical Syntheses

Mendeleyev et al. (1995) explored the prodrug 4-iodo-3-nitrobenzamide, which shares structural similarity with this compound, focusing on its metabolic reduction and subsequent cytotoxic effects in tumor cells. This study revealed the prodrug’s reduction pathway, emphasizing the importance of the nitro group’s reduction and its implications for developing novel chemotherapeutic agents. The research provides valuable insights into the potential biomedical applications of similar nitrobenzamide derivatives, including their role in targeted cancer therapy (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).

Properties

IUPAC Name

N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c17-12(9-3-5-10(6-4-9)16(18)19)15-13(21)14-8-11-2-1-7-20-11/h1-7H,8H2,(H2,14,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDNHTHTZNCNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333647
Record name N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

324050-18-2
Record name N-(furan-2-ylmethylcarbamothioyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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